molecular formula C17H23N3O2 B14961251 5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B14961251
M. Wt: 301.4 g/mol
InChI Key: NKKYULZAOZVECH-UHFFFAOYSA-N
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Description

5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by its unique structure, which includes a butyl group, an ethoxyphenyl group, and a methylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinone Core: The initial step involves the synthesis of the pyrimidinone core through the reaction of appropriate starting materials such as 4-amino-6-methylpyrimidine with butyl bromide under basic conditions.

    Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the intermediate with 4-ethoxyaniline in the presence of a suitable catalyst.

    Final Cyclization: The final step involves cyclization to form the desired compound. This can be achieved by heating the intermediate under reflux conditions with an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the pyrimidinone core, resulting in the formation of dihydropyrimidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of butyl alcohols or ketones.

    Reduction: Formation of dihydropyrimidinone derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
  • 5-acetyl-4-aminopyrimidines
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of the butyl and ethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

5-butyl-2-(4-ethoxyanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H23N3O2/c1-4-6-7-15-12(3)18-17(20-16(15)21)19-13-8-10-14(11-9-13)22-5-2/h8-11H,4-7H2,1-3H3,(H2,18,19,20,21)

InChI Key

NKKYULZAOZVECH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCC)C

Origin of Product

United States

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